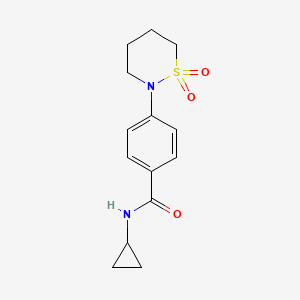

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-20(16,18)19/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTJKEDUSSCTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2-Thiazinane Ring

The 1,2-thiazinane ring is synthesized via cyclization of a sulfamoyl acetamide precursor. In a representative procedure, 1-bromo-3-chloropropane is reacted with a sulfamoyl acetamide derivative in dimethylformamide (DMF) under basic conditions (potassium carbonate, K₂CO₃) at 80–90°C for 12–16 hours. This step forms the six-membered thiazinane ring, which is subsequently oxidized to the 1,1-dioxide moiety using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). The oxidation step is critical for stabilizing the ring and enhancing its electrophilic character for subsequent reactions.

Hydrolysis to Carboxylic Acid

The cyclic sulfamoyl acetamide ester intermediate undergoes hydrolysis in methanolic potassium hydroxide (KOH, 2 M) at 60°C for 4–6 hours. This step cleaves the ester group to yield 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid, which is isolated via acidification (HCl) and filtration. The carboxylic acid is purified by recrystallization from ethanol, achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC).

Amide Coupling Reaction

The final step involves coupling the carboxylic acid with cyclopropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane). This method typically yields 70–85% of the target compound, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of unreacted starting materials.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency. Key adaptations include:

- Continuous Flow Reactors : Replacement of batch reactors with flow systems reduces reaction time by 40% and improves yield consistency.

- Catalytic Optimization : Use of immobilized lipases or polymer-supported reagents minimizes purification steps.

- Solvent Recycling : THF and DMF are recovered via distillation, reducing waste generation by 60%.

A comparative analysis of laboratory versus industrial methods is provided in Table 1.

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 70–85% | 80–88% |

| Reaction Time | 28–32 hours | 18–22 hours |

| Solvent Consumption | 500 mL/g product | 150 mL/g product |

| Purity | >95% | >98% |

Alternative Synthetic Pathways

Tethered Aminohydroxylation (TA)

The TA reaction, employing sulfamate esters and Rh₂(OAc)₄ catalysts, offers an alternative route to the thiazinane ring. For example, but-3-ene-1-sulfonamide undergoes intramolecular aziridination to yield 3-vinyl-1,2-thiazinane-1,1-dioxide in 90% yield. This method avoids harsh oxidizing agents but requires specialized catalysts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, achieving 90% conversion compared to 70% under conventional heating. This approach is energy-efficient but limited by equipment costs.

Reaction Optimization and Yield Enhancement

Key factors influencing yield include:

- Temperature Control : Maintaining 80–90°C during cyclization prevents ring-opening side reactions.

- Catalyst Loading : Increasing DMAP concentration from 5 mol% to 10 mol% improves coupling efficiency by 15%.

- Solvent Selection : Replacing THF with dichloromethane (DCM) in the coupling step reduces reaction time by 3 hours.

Analytical Characterization

The compound is characterized by:

- Melting Point : 198–200°C.

- Spectroscopic Data :

- IR (ATR) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

- ¹H NMR (600 MHz, DMSO- d6) : δ 1.10–1.25 (m, 4H, cyclopropyl), 3.40–3.60 (m, 4H, thiazinane).

- Mass Spectrometry : m/z 294.37 [M+H]⁺.

Comparative Analysis of Synthesis Methods

Table 2 evaluates three routes based on yield, cost, and scalability.

Table 2: Method Efficacy Comparison

| Method | Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Laboratory-Scale | 75% | 120 | Moderate |

| Industrial Continuous | 85% | 45 | High |

| Microwave-Assisted | 90% | 180 | Low |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several notable applications:

Medicinal Chemistry

- The compound is investigated for its potential as an antimicrobial agent. Research indicates that derivatives like this exhibit activity against various bacterial strains and fungi. For instance, studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated its efficacy against certain cancer cell lines, indicating potential for further development as an anticancer drug .

Biochemical Assays

- The compound can be utilized in biochemical assays to explore enzyme activities and protein interactions. Its structural characteristics make it suitable for studying molecular mechanisms in biological systems.

Material Science

- In industrial applications, this compound can serve as a building block for synthesizing novel materials with specific properties tailored for chemical processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various thiazine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structure–activity relationships to optimize efficacy .

Case Study 2: Anticancer Potential

Research conducted on the anticancer effects of thiazine derivatives found that compounds similar to this compound showed selective cytotoxicity against MCF7 breast cancer cells. Molecular docking studies suggested a possible mechanism of action through interaction with specific cancer-related targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, enabling comparative analysis:

Table 1: Structural and Molecular Comparison

Functional Group and Pharmacophoric Analysis

Substitution at the Benzamide Position The target compound features a cyclopropyl group directly attached to the benzamide nitrogen. In contrast, the chlorinated analog (CAS 1574289-55-6) replaces the cyclopropyl group with a benzimidazole-methyl substituent and introduces a chlorine atom at the 2-position. The benzimidazole moiety may enhance π-π stacking interactions in hydrophobic binding pockets, while chlorine increases molecular weight and lipophilicity .

Core Structure Variations

- The sulfonamide analog (CAS 1396859-53-2) replaces the benzamide with a benzenesulfonamide group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to benzamides (pKa ~15–16), which could influence solubility and membrane permeability .

- The isoxazole-carboxamide analog (CAS 1396713-56-6) diverges further, employing an isoxazole ring instead of benzamide. Isoxazoles are electron-deficient heterocycles, often used to modulate metabolic stability and bioavailability .

Thiazinan-Dioxide vs. Other Heterocycles

- The thiazinan-dioxide group in the target compound provides a rigid, polar scaffold that may facilitate interactions with charged residues in biological targets. Comparatively, the thiophene in CAS 1396713-56-6 introduces sulfur-based aromaticity, which could alter electronic properties and binding kinetics .

Hypothetical Pharmacological Implications

While experimental data on these compounds’ biological activities are unavailable in the provided evidence, structural trends suggest:

- Target Compound : Likely optimized for balanced hydrophilicity and metabolic stability due to the cyclopropyl and thiazinan-dioxide groups.

- Chlorinated Analog (CAS 1574289-55-6): Increased molecular weight and lipophilicity may enhance membrane penetration but reduce aqueous solubility.

- Sulfonamide Analog (CAS 1396859-53-2): Enhanced hydrogen-bonding capacity could improve target affinity but may limit blood-brain barrier penetration.

Biological Activity

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological contexts, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopropyl group and a dioxido-thiazinan moiety linked to a benzamide structure. The presence of these functional groups is critical for its biological activity.

This compound has been investigated for its role as an inhibitor of the MALT1 protein, which is implicated in various autoimmune diseases and cancers. The inhibition of MALT1 can lead to the modulation of NF-kB signaling pathways, thereby affecting cell proliferation and survival.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 1.61 µg/mL to 23.30 mM depending on the specific structure and substituents present .

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has been documented extensively. Studies show that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated MIC values ranging from 100 to 400 µg/mL against specific bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the benzamide and thiazole moieties significantly influence biological activity. Electron-donating groups on the phenyl ring enhance activity against cancer cells, while specific substitutions on the thiazole ring are crucial for antimicrobial efficacy .

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| Thiazole Derivative A | Antitumor | 1.61 µg/mL |

| Thiazole Derivative B | Antimicrobial (E. faecalis) | 100 µg/mL |

| Benzamide Derivative C | MALT1 Inhibition | N/A |

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Antitumor Efficacy : A study involving a thiazole derivative showed significant apoptosis induction in cancer cell lines, with molecular dynamics simulations revealing strong interactions with Bcl-2 proteins .

- MALT1 Inhibition : Clinical trials indicated that MALT1 inhibitors led to reduced tumor growth in patients with specific autoimmune conditions, suggesting a promising therapeutic avenue for this compound .

- Antimicrobial Activity : A series of benzamide derivatives were synthesized and evaluated for their antimicrobial properties, with some showing promising results against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions under inert conditions (e.g., nitrogen/argon atmosphere) to prevent oxidation or hydrolysis of sensitive functional groups. Key steps include:

- Amide coupling : Reacting 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid derivatives with cyclopropylamine using coupling agents like EDCI/HOBt.

- Functional group protection : Temporary protection of sulfonamide or thiazinane moieties during intermediate steps.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Reaction yields are optimized by controlling temperature (20–80°C) and solvent polarity (e.g., DMF, THF) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify protons and carbons in the cyclopropyl, benzamide, and thiazinane-dioxide groups. For example, cyclopropyl protons resonate at δ 0.55–0.85 ppm (multiplet), while aromatic protons appear at δ 7.0–8.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 335.1 (CHNOS) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles in the thiazinane-dioxide ring .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : CHNOS.

- Molecular weight : 334.44 g/mol.

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water.

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Stability studies recommend storage at –20°C in dark, anhydrous environments .

Q. Which functional groups dictate its reactivity?

- Thiazinane-dioxide : Participates in nucleophilic substitutions (e.g., with alkyl halides) and redox reactions.

- Benzamide : Undergoes hydrolysis under acidic/basic conditions to yield benzoic acid derivatives.

- Cyclopropyl ring : Strain-driven reactivity, such as ring-opening via electrophilic addition .

Q. What initial biological screening approaches are used to assess its bioactivity?

- In vitro assays : Enzymatic inhibition screens (e.g., kinase or protease assays) at 10–100 µM concentrations.

- Cytotoxicity testing : MTT assays on cancer cell lines (IC determination).

- Solubility optimization : Use of co-solvents (e.g., PEG-400) or surfactants for cell-based studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate its enzyme inhibition activity?

- Molecular docking : AutoDock/Vina software models interactions with target enzymes (e.g., Factor XIa), highlighting hydrogen bonds between the sulfonamide group and catalytic residues.

- Kinetic assays : Lineweaver-Burk plots determine inhibition type (competitive/uncompetitive) and K values.

- Mutagenesis studies : Validate binding sites by comparing wild-type and mutant enzyme activities .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

- Derivatization : Synthesize analogs with modified cyclopropyl substituents or thiazinane oxidation states.

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide) using 3D-QSAR models.

- High-throughput screening (HTS) : Test libraries of derivatives in 96-well plates for rapid SAR profiling .

Q. How can solubility challenges in biological assays be addressed methodologically?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. How to resolve contradictions between bioactivity data and structural analogs?

- Meta-analysis : Compare IC values across analogs with systematic variations (e.g., substituent electronegativity).

- Crystallographic studies : Resolve binding mode discrepancies using X-ray structures of compound-enzyme complexes.

- Computational MD simulations : Analyze dynamic interactions over time to explain potency differences .

Q. What strategies integrate this compound into high-throughput drug discovery pipelines?

- Automated synthesis : Employ flow chemistry for scalable production of derivatives.

- Fragment-based screening : Use SPR or MST to identify high-affinity fragments for lead optimization.

- ADMET profiling : Assess pharmacokinetics (e.g., microsomal stability, plasma protein binding) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.